molecular formula C18H28N2O2 B11528050 N-heptyl-N'-[4-(propan-2-yl)phenyl]ethanediamide

N-heptyl-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B11528050
M. Wt: 304.4 g/mol
InChI Key: WNEGXGAHZWVENW-UHFFFAOYSA-N
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Description

N-heptyl-N’-[4-(propan-2-yl)phenyl]ethanediamide is an organic compound with a complex structure that includes a heptyl chain, a phenyl ring substituted with a propan-2-yl group, and an ethanediamide moiety

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-heptyl-N'-(4-propan-2-ylphenyl)oxamide

InChI

InChI=1S/C18H28N2O2/c1-4-5-6-7-8-13-19-17(21)18(22)20-16-11-9-15(10-12-16)14(2)3/h9-12,14H,4-8,13H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

WNEGXGAHZWVENW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves the reaction of heptylamine with 4-(propan-2-yl)benzoyl chloride, followed by the addition of ethanediamide. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of N-heptyl-N’-[4-(propan-2-yl)phenyl]ethanediamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-heptyl-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-heptyl-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-heptyl-4-(propan-2-yl)aniline
  • N-heptyl-N’-[4-(methyl)phenyl]ethanediamide
  • N-heptyl-N’-[4-(ethyl)phenyl]ethanediamide

Uniqueness

N-heptyl-N’-[4-(propan-2-yl)phenyl]ethanediamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both heptyl and ethanediamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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